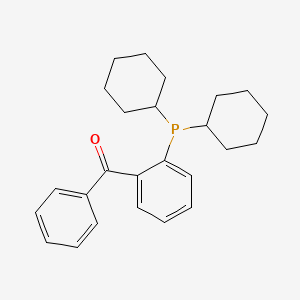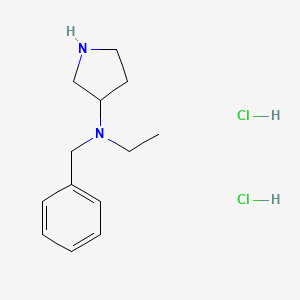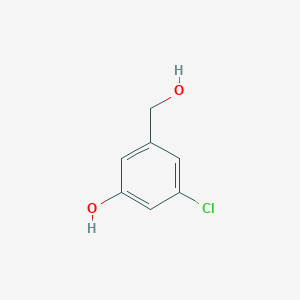
3-Chloro-5-(hydroxymethyl)phenol
Vue d'ensemble
Description
3-Chloro-5-(hydroxymethyl)phenol is a chemical compound that belongs to the class of phenols . It is characterized by a phenol group (an aromatic ring with a hydroxyl group) and has additional functional groups such as a chloro group and a hydroxymethyl group attached to the aromatic ring .
Synthesis Analysis
The synthesis of 3-Chloro-5-(hydroxymethyl)phenol can involve various methods. One potential method could be the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method could involve the hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(hydroxymethyl)phenol is C7H7ClO2 . It consists of a phenol group with a chloro group at the 3rd position and a hydroxymethyl group at the 5th position on the aromatic ring .Chemical Reactions Analysis
Phenols, including 3-Chloro-5-(hydroxymethyl)phenol, are highly reactive towards electrophilic aromatic substitution due to the activating nature of the hydroxyl group . The hydroxyl group is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)phenol can be influenced by its structural features. Phenols are generally water-soluble crystalline solids, with low melting and high boiling point values . These attributes can be reinforced or weakened if a substituent is connected to the aromatic ring .Applications De Recherche Scientifique
Antioxidant and Therapeutic Roles
3-Chloro-5-(hydroxymethyl)phenol is recognized for its significant antioxidant activity, playing therapeutic roles such as hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective. It has shown potential in modulating lipid metabolism and glucose, potentially aiding in treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its antioxidant property makes it valuable in scavenging free radicals, contributing to its various health benefits (Naveed et al., 2018).
Role in Phenylpropanoid Pathway
The compound plays a role in the phenylpropanoid pathway in plants. Specifically, CYP98A3, a gene encoding a potential 3-hydroxylase in the Arabidopsis genome, is involved in the synthesis of chlorogenic acid and likely the 3-hydroxylation of lignin monomers. This process is crucial for the formation of caffeic acid and indicates a complex networking in lignin biosynthesis (Schoch et al., 2001).
Nutraceutical and Food Additive
As a nutraceutical, 3-Chloro-5-(hydroxymethyl)phenol exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's beneficial against metabolic syndrome and its associated disorders. Additionally, its antimicrobial properties against a broad spectrum of organisms make it an excellent candidate for food preservation, offering an alternative to synthetic antibiotics (Jesús Santana-Gálvez et al., 2017).
Metal Complex Formation and Anticancer Properties
3-Chloro-5-(hydroxymethyl)phenol has been used to synthesize metal complexes, showing moderate in vitro activity against the HeLa cell line, indicating potential for anticancer applications. This opens up avenues for further research into its efficacy in cancer treatment and drug development (N. Abbas et al., 2020).
Orientations Futures
The future directions for the study and application of 3-Chloro-5-(hydroxymethyl)phenol could involve exploring its potential biological activities, similar to other phenolic compounds . Additionally, advancements in the production and value addition of hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural could provide insights for future research involving 3-Chloro-5-(hydroxymethyl)phenol .
Propriétés
IUPAC Name |
3-chloro-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUFSDOVHICLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698907 | |
| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(hydroxymethyl)phenol | |
CAS RN |
885270-34-8 | |
| Record name | 3-Chloro-5-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
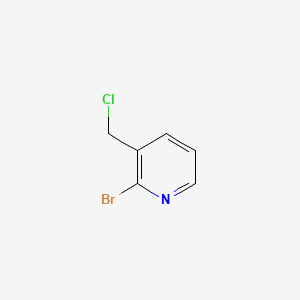
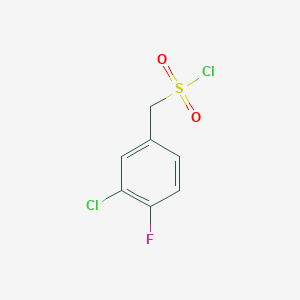
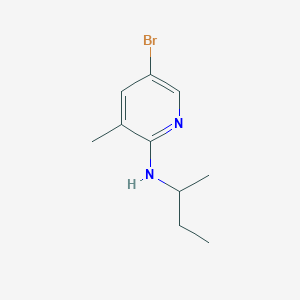
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
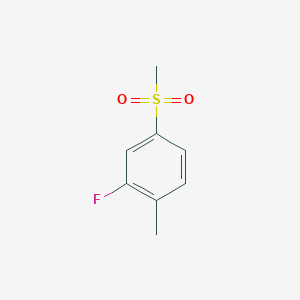
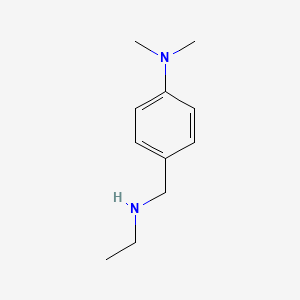
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
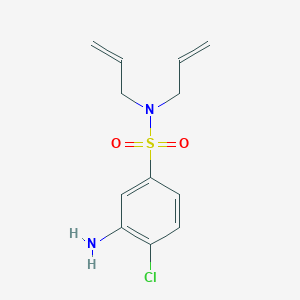
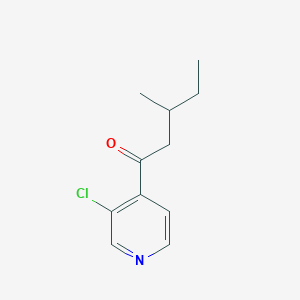
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
